Exaprolol hydrochloride
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Overview
Description
Exaprolol Hydrochloride: is a beta-adrenoceptor antagonist, commonly known as a beta-blocker. It is used primarily in the treatment of cardiovascular diseases, such as hypertension and arrhythmias. The compound’s chemical formula is C18H29NO2.ClH , and it has a molar mass of 291.435 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Exaprolol Hydrochloride can be synthesized through a multi-step process involving the reaction of cyclohexylphenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield the final product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in the laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Exaprolol Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Exaprolol Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying beta-blocker synthesis and reactions.
Biology: Investigated for its effects on beta-adrenoceptors in various biological systems.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases and its pharmacokinetics and pharmacodynamics.
Industry: Utilized in the development of new beta-blockers and related pharmaceuticals.
Mechanism of Action
Exaprolol Hydrochloride exerts its effects by blocking beta-adrenoceptors, which are involved in the sympathetic nervous system’s response. By inhibiting these receptors, the compound reduces heart rate, myocardial contractility, and blood pressure. This action is mediated through the inhibition of the binding of catecholamines (such as adrenaline and noradrenaline) to beta-adrenoceptors, leading to decreased activation of adenylate cyclase and reduced cyclic AMP levels .
Comparison with Similar Compounds
Propranolol: Another non-selective beta-blocker used for similar indications.
Metoprolol: A selective beta-1 blocker with a different receptor affinity profile.
Atenolol: A selective beta-1 blocker with a longer half-life compared to Exaprolol Hydrochloride
Uniqueness: this compound is unique in its specific chemical structure, which provides a distinct pharmacokinetic and pharmacodynamic profile. Its cyclohexylphenoxy group differentiates it from other beta-blockers, contributing to its unique binding affinity and therapeutic effects .
Properties
CAS No. |
59333-90-3 |
---|---|
Molecular Formula |
C18H30ClNO2 |
Molecular Weight |
327.9 g/mol |
IUPAC Name |
1-(2-cyclohexylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H29NO2.ClH/c1-14(2)19-12-16(20)13-21-18-11-7-6-10-17(18)15-8-4-3-5-9-15;/h6-7,10-11,14-16,19-20H,3-5,8-9,12-13H2,1-2H3;1H |
InChI Key |
ODWXZMXQBDEIBF-UHFFFAOYSA-N |
SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1C2CCCCC2)O.Cl |
59333-90-3 | |
Related CAS |
55837-19-9 (Parent) |
Synonyms |
exaprolol exaprolol hydrochloride exaprolol sulfate MG 8823 VUL-111 VULM 111 VULM 456 VULM-111 VULM-456 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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